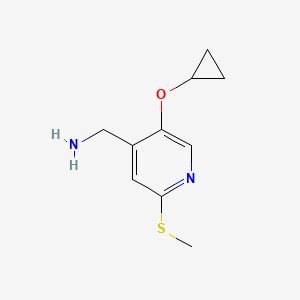![molecular formula C19H20N2O2 B14811560 N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B14811560.png)
N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring attached to a carboxamide group, along with a phenylacetyl group and a methyl group on the aromatic ring. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenylacetyl Intermediate: The reaction begins with the acylation of aniline derivatives using phenylacetyl chloride in the presence of a base such as pyridine.
Cyclopropanation: The phenylacetyl intermediate undergoes cyclopropanation using diazomethane or similar reagents to introduce the cyclopropane ring.
Amidation: The final step involves the amidation of the cyclopropane carboxylic acid derivative with the phenylacetyl intermediate under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-Methyl-N-phenyl-3-[(phenylacetyl)amino]benzamide: Similar structure but lacks the cyclopropane ring.
N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide: Contains a furan ring instead of a cyclopropane ring.
Phenoxy acetamide derivatives: Different functional groups but similar aromatic core.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-methyl-3-[(2-phenylacetyl)amino]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-13-16(20-18(22)12-14-6-3-2-4-7-14)8-5-9-17(13)21-19(23)15-10-11-15/h2-9,15H,10-12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
FRIJZZUJAKENRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



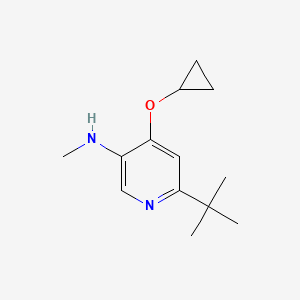

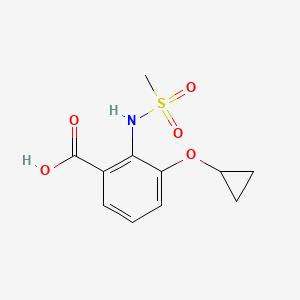


![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14811540.png)
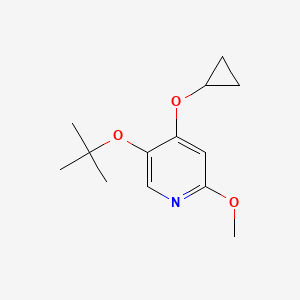
![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylate](/img/structure/B14811550.png)

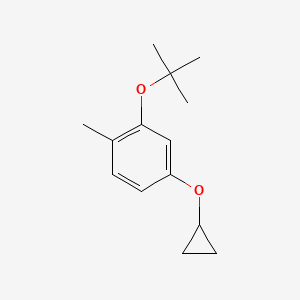
![4-[(E)-2-phenylethenyl]benzohydrazide](/img/structure/B14811565.png)
![(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14811573.png)
